N-[4-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride
Overview
Description
N-[4-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride (NPPH) is a synthetic compound belonging to the class of drugs known as pyrrolidines. It is commonly used in laboratory experiments and clinical applications as a research chemical. NPPH is a chiral compound, meaning that it contains two non-superimposable mirror images, which makes it useful in asymmetric synthesis. NPPH has been used in a variety of scientific applications, including drug discovery, enzyme inhibition, and drug metabolism.
Scientific Research Applications
1. Synthesis and Structural Analysis:
- A study by Kuznecovs et al. (2020) explored the synthesis of fluorinated derivatives of Sigma-1 receptor modulators, which provides insights into the synthesis processes involving similar compounds (Kuznecovs et al., 2020).
- Nikonov et al. (2016) synthesized derivatives of N-(2-hydroxyphenyl)acetamide, contributing to the understanding of the structural and synthetic aspects of similar acetamide compounds (Nikonov et al., 2016).
2. Pharmacological Properties:
- Jawed et al. (2010) investigated the anti-arthritic and anti-inflammatory activity of N-(2-hydroxy phenyl) acetamide, demonstrating the potential therapeutic applications of related acetamide compounds (Jawed et al., 2010).
3. Antimicrobial Activity:
- Nunna et al. (2014) studied the antimicrobial activity of novel heterocyclic compounds having a sulfamido moiety, indicating the relevance of acetamide derivatives in antimicrobial applications (Nunna et al., 2014).
4. Biological Interaction Studies:
- Raj (2020) conducted studies on the DNA-binding interactions and protein-binding interactions of new paracetamol derivatives, shedding light on the biological interactions of similar acetamide compounds (Raj, 2020).
properties
IUPAC Name |
N-(4-pyrrolidin-3-yloxyphenyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-9(15)14-10-2-4-11(5-3-10)16-12-6-7-13-8-12;/h2-5,12-13H,6-8H2,1H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNQIRNSQPGBGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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